
1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride is a chemical compound that has garnered attention in various fields of scientific research
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles under appropriate conditions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride can be compared with other similar compounds, such as:
- 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride
- 1-(Azetidin-3-yl)-4-(pyridin-2-yl)piperazine dihydrochloride
- 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Biological Activity
1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride (CAS Number: 2387598-22-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on available research findings.
Structural Characteristics
The compound consists of an azetidine ring and a piperidine ring, with two fluorine atoms attached to the piperidine structure. Its molecular formula is C8H14F2N2 and it has a molecular weight of approximately 176.207 g/mol. The presence of fluorine enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies indicate that it modulates the activity of dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. This modulation suggests potential applications in treating conditions such as anxiety and depression.
Neuropharmacological Effects
This compound has shown significant promise in neuropharmacology:
- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may enhance dopamine signaling, which is beneficial in conditions like Parkinson's disease and schizophrenia.
- Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, indicating potential antidepressant effects.
Study on Neuropharmacological Effects
In a study conducted on related piperidine derivatives, compounds exhibiting similar structural features demonstrated significant neuroprotective effects. These compounds were tested in vitro and showed reduced apoptosis in neuronal cell lines under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases .
Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial activity of several piperidine derivatives against common bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against Candida auris, suggesting that modifications to the piperidine structure could enhance antimicrobial efficacy .
Summary of Biological Activities
Activity Type | Description | Potential Applications |
---|---|---|
Neuropharmacological | Modulates dopamine and serotonin receptors | Treatment of anxiety and depression |
Antimicrobial | Potential effectiveness against bacterial strains | Development of new antimicrobial agents |
Properties
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.2ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;;/h7,11H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQFPCQDIWFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2387598-22-1 |
Source
|
Record name | 1-(azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.